![molecular formula C16H15NO3S2 B2394196 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034264-03-2](/img/structure/B2394196.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, commonly known as FTHA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. FTHA is a small molecule that belongs to the class of acetamide derivatives and exhibits unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that can be synthesized through various chemical reactions involving furan and thiophene derivatives. One method involves a one-pot three-component synthesis using 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol, showcasing good yields, environmentally friendly conditions, and straightforward protocols (Raju et al., 2022). Similarly, furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates undergo decarboxylative Claisen rearrangement to yield 2,3-disubstituted heteroaromatic products (Craig et al., 2005).
Mechanistic Insights and Chemical Transformations
The Betti reaction involving 2-naphthol, furfural, and acetamide led to the formation of N-[furan-2-yl(2-hydroxynaphthalen-1-yl)methyl]acetamide, demonstrating an unexpected secondary carbo-Piancatelli rearrangement (Gutnov et al., 2019). This highlights the complex nature of chemical reactions involving compounds with furan and thiophene rings, providing valuable insights into the mechanisms of such transformations.
Applications in Material Science and Organic Synthesis
Compounds like N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can also find applications in the synthesis of expanded calix[n]pyrroles and their analogues, contributing to advancements in material science and organic synthesis (Nagarajan et al., 2001). These compounds can be used to create novel structures with potential applications in catalysis, molecular recognition, and sensor technology.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-15(9-12-5-8-21-10-12)17-11-16(19,13-3-1-6-20-13)14-4-2-7-22-14/h1-8,10,19H,9,11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWBNQSXLFBJFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)CC2=CSC=C2)(C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide |
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